molecular formula C19H24Cl2N4O2S B129036 Telenzepine dihydrochloride CAS No. 147416-96-4

Telenzepine dihydrochloride

Cat. No.: B129036
CAS No.: 147416-96-4
M. Wt: 443.4 g/mol
InChI Key: JTQJFSQQHGPLOX-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of telenzepine dihydrochloride involves multiple steps, starting with the formation of the thienobenzodiazepine core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Telenzepine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Telenzepine dihydrochloride’s high selectivity and potency towards the muscarinic M1 receptors make it unique among antimuscarinic agents. Its ability to specifically target M1 receptors with minimal effects on other muscarinic subtypes provides a therapeutic advantage in treating peptic ulcers with fewer side effects .

Properties

IUPAC Name

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.2ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;;/h3-6,12H,7-11H2,1-2H3,(H,20,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJFSQQHGPLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423564
Record name Telenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147416-96-4
Record name Telenzepine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of observing signal duplication in the 1H NMR spectrum of telenzepine dihydrochloride upon the addition of β- and γ-cyclodextrins?

A: The observed signal duplication in the 1H NMR spectrum of this compound upon the addition of β- and γ-cyclodextrins signifies the presence of atropisomers. [] Atropisomers are stereoisomers that arise due to restricted rotation around a single bond. The different chemical environments experienced by the protons in each atropisomer, when complexed with cyclodextrins, result in distinct chemical shifts, leading to signal splitting in the NMR spectrum. This phenomenon allows for the identification and differentiation of atropisomers, which can have different pharmacological properties.

Q2: Why is the study of atropisomerism in this compound important from a pharmaceutical perspective?

A: this compound is a muscarinic antagonist, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. [] Atropisomers, including those of this compound, can exhibit different binding affinities and selectivities towards their biological targets. Consequently, understanding the atropisomeric behavior of this compound is crucial for optimizing its pharmacological profile, potentially leading to improved efficacy and reduced side effects.

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